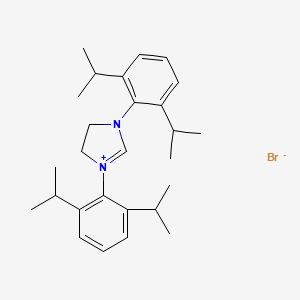
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide is an organic compound belonging to the class of N-heterocyclic carbenes (NHCs). This compound is known for its unique structural features and significant applications in various fields, including organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by cyclization with formaldehyde and subsequent quaternization with hydrobromic acid . The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents like toluene or dichloromethane
Catalyst: Base catalysts such as potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch reactors: For controlled reaction conditions
Continuous flow reactors: For efficient and consistent production
Purification: Techniques like recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: Forms imidazolium salts
Reduction: Converts to dihydroimidazolium derivatives
Substitution: Reacts with halides to form different imidazolium salts.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar aprotic solvents like acetonitrile, dimethyl sulfoxide.
Major Products
Oxidation: Imidazolium salts
Reduction: Dihydroimidazolium derivatives
Substitution: Various imidazolium salts depending on the halide used.
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and C-H activation.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide involves its role as a ligand in catalysis. It coordinates with metal centers to form stable complexes, facilitating various catalytic processes. The molecular targets include transition metals like palladium and nickel, and the pathways involve oxidative addition, reductive elimination, and transmetalation .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium bromide is unique due to its steric hindrance provided by the bulky diisopropylphenyl groups. This feature enhances its stability and reactivity in catalytic applications compared to other similar compounds .
Properties
Molecular Formula |
C27H39BrN2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C27H39N2.BrH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-14,17-21H,15-16H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
HTDOQBMHBHAERF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















